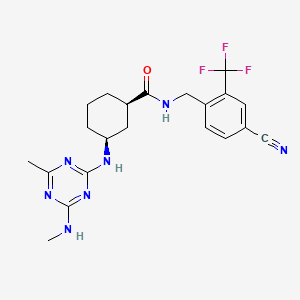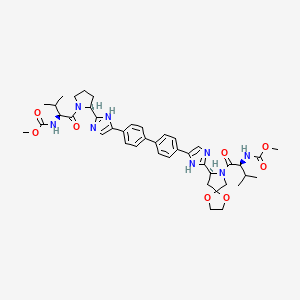![molecular formula C22H28N4O2 B607853 2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide CAS No. 1616391-87-7](/img/structure/B607853.png)
2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide
Overview
Description
GSK591 is a chemical probe for protein arginine methyltransferase 5 (PRMT5) that potently inhibits the PRMT5/MEP50 complex from methylating histone H4 (IC50 = 11 nM) in vitro. GSK591 is selective for PRMT5 (up to 50 µM) relative to a panel of other methyltransferases. In Z-138 cells, GSK591 inhibits the symmetric arginine methylation of SmD3 with an EC50 value of 56 nM. For more information on GSK591 please visit the Structural Genomics Consortium (SGC). The negative control, SGC2096, for GSK591 is also available exclusively through the SGC. You can submit a request to receive the negative control here.
Scientific Research Applications
Antipsychotic Agent Potential
A study by Norman et al. (1996) explored heterocyclic carboxamides, similar to the compound , for their potential as antipsychotic agents. The compounds showed promising in vivo activity and were noted for their lower risk of extrapyramidal side effects, a common issue with many antipsychotics.
Synthesis Methods
Huang et al. (2016) Huang et al. (2016) described a method involving the Hofmann rearrangement and ring expansion for synthesizing derivatives of this compound. This innovative approach offers potential for creating novel variations of the compound with different biological activities.
Antihelminthic and Insecticidal Activity
Surikova et al. (2017) Surikova et al. (2017) studied similar compounds for their antihelminthic and insecticidal properties. The study found that amides with a cyclic amine fragment showed greater activity than some conventional treatments, highlighting potential applications in agriculture and public health.
Antimicrobial Activity
A study by Paronikyan et al. (2018) Paronikyan et al. (2018) investigated the antimicrobial properties of similar compounds. This suggests potential applications for the compound as a basis for developing new antimicrobial agents.
Non-Linear Optical (NLO) Properties
Research by Jayarajan et al. (2019) Jayarajan et al. (2019) delved into the synthesis and properties of related compounds, exploring their non-linear optical (NLO) properties and molecular docking. This implies potential applications in the field of optics and molecular engineering.
Tautomeric Equilibria in Chemical Structures
Gawinecki et al. (2006) Gawinecki et al. (2006) investigated the tautomeric equilibria in chemical structures similar to the compound . Understanding these equilibria is crucial for predicting the behavior of these compounds in various environments and could guide their application in chemical synthesis.
Crystal Structure Analysis
Naghiyev et al. (2020) Naghiyev et al. (2020) conducted crystal structure and Hirshfeld surface analysis of related compounds, providing insight into their molecular configurations. This is vital for designing drugs and understanding their interactions at the molecular level.
Allosteric Modulation of Dopamine D2 Receptor
Mistry et al. (2015) Mistry et al. (2015) explored a compound structurally related to the one as a negative allosteric modulator of the dopamine D2 receptor. This suggests potential applications in neurological research and treatment.
properties
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYXZSXXXKKJU-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



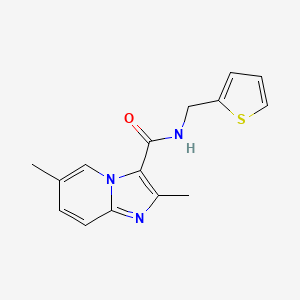

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)
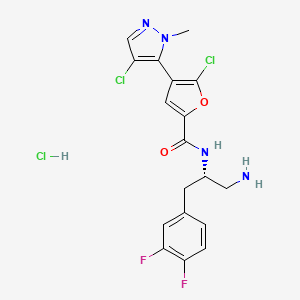
![7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B607779.png)
![4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B607780.png)
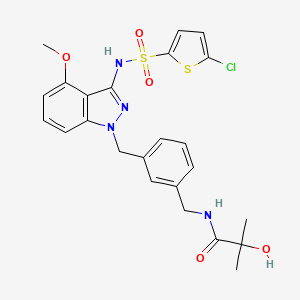
![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)
